N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}acetamide
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Overview
Description
N-[4-[3-(2-methoxyphenyl)-1-oxoprop-2-enyl]phenyl]acetamide is a member of chalcones.
Scientific Research Applications
Antioxidant Activity
N-aryl-2-(4-(3-(4-substituted phenyl)acryloyl)phenoxy)acetamide compounds, a category that includes structures related to N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}acetamide, have demonstrated promising antioxidant activities. These compounds were synthesized and exhibited antioxidant activity equivalent to that of ascorbic acid, a well-known antioxidant. Such findings highlight the potential of these compounds in oxidative stress-related therapeutic applications or as additives in industries requiring antioxidant properties (Nguyen et al., 2021).
Antimicrobial Activity
Derivatives of this compound have been studied for their antimicrobial properties. Specifically, certain chalcone derivatives have been synthesized and tested against various bacterial species and Candida albicans, showing strong antibacterial and moderate antifungal activity. Such properties make these compounds potential candidates for pharmaceutical development as antimicrobial agents (Babu & Selvaraju, 2020).
Material Science Applications
In the field of material science, novel copolymers containing acetamido phenyl group, including structures related to this compound, have been synthesized. These copolymers have been evaluated for their thermal characteristics and electrical properties. The presence of the amide group significantly influences these properties, suggesting applications in various industries requiring materials with specific thermal stability and electrical conductivity (Biryan & Pihtili, 2021).
Crystallographic and Structural Analysis
The crystal structure and interactions of related acetamido compounds have been extensively studied. These analyses provide valuable insights into the molecular conformation, hydrogen bonding, and three-dimensional structure of the compounds, which are crucial for understanding their reactivity and potential applications in various scientific fields (Missioui et al., 2022).
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
N-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H17NO3/c1-13(20)19-16-10-7-14(8-11-16)17(21)12-9-15-5-3-4-6-18(15)22-2/h3-12H,1-2H3,(H,19,20)/b12-9+ |
InChI Key |
ASDDMCAZRJHKBL-FMIVXFBMSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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